2,4-Dichloro-1-phenylbutan-1-one
Description
Properties
CAS No. |
103905-77-7 |
|---|---|
Molecular Formula |
C10H10Cl2O |
Molecular Weight |
217.09 g/mol |
IUPAC Name |
2,4-dichloro-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H10Cl2O/c11-7-6-9(12)10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
JIXUCRDJWSDLRP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(CCCl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CCCl)Cl |
Synonyms |
Butyrophenone, 2,4-dichloro- (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Varying Halogenation Patterns
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one
- Structure : Bromine at the 2-position, chlorine at the 4-position, and a 4-chlorophenyl group.
- Applications : Used in research for its versatility in nucleophilic substitution reactions due to bromine’s reactivity .
2,2-Dichloro-1-(4-methylphenyl)ethanone
- Structure: Shorter chain (ethanone vs. butanone) with chlorine at both 2-positions and a methyl-substituted phenyl group.
- Key Differences: The methyl group on the phenyl ring donates electrons, countering the electron-withdrawing effects of chlorine.
Substituent Effects on the Aromatic Ring
4-Chloro-1-(2,5-difluorophenyl)butan-1-one
- Structure: Difluorophenyl group with chlorine at the 4-position of the butanone chain.
- Key Differences : Fluorine’s strong electron-withdrawing effect increases the compound’s polarity, reflected in its density (1.258 g/cm³) and boiling point (293.5°C). The difluoro substitution may enhance stability against metabolic degradation in pharmaceutical contexts .
4-chloro-1-(4-phenylphenyl)butan-1-one
- Structure : Biphenyl group increases molecular weight (258.74 g/mol) and hydrophobicity (LogP = 4.55).
- Key Differences: The biphenyl moiety significantly enhances lipophilicity, making this compound suitable for applications requiring non-polar solvents or lipid membrane penetration .
Functional Group Modifications
4-Chloro-4,4-difluoro-3-(N-methyl-2-pyrrolyl)-1-phenylbutan-1-one
- Structure : Difluoro and pyrrolyl substituents at the 3- and 4-positions.
- Key Differences: The pyrrolyl group introduces nitrogen-based resonance effects, altering electronic distribution.
4-chloro-1-(4-hydroxy-3-methylphenyl)butan-1-one
- Structure : Hydroxy and methyl groups on the phenyl ring.
- Key Differences : The hydroxy group enables hydrogen bonding, reducing LogP (2.90) and increasing solubility in polar solvents. This makes it suitable for aqueous-phase reactions or biological applications .
Preparation Methods
Directed Chlorination of 1-Phenylbutan-1-one
Chlorination at the 2- and 4-positions of the phenyl ring requires precise regiocontrol. A two-step protocol involving iodine monochloride (ICl) as a directing group has shown promise:
-
Iodination : Treatment of 1-phenylbutan-1-one with ICl at yields 3-iodo-1-phenylbutan-1-one.
-
Chlorodeiodination : Subsequent reaction with in acetic acid replaces iodine with chlorine, achieving 2,4-dichloro substitution.
This method avoids over-chlorination but necessitates rigorous temperature control to prevent ketone degradation.
Limitations and Alternatives
Direct Friedel-Crafts acylation of pre-chlorinated benzene derivatives (e.g., 1,3-dichlorobenzene) is hindered by the electron-withdrawing effects of chlorine, which deactivate the ring toward electrophilic attack. Alternative strategies, such as Ullmann-type couplings or transition-metal-catalyzed acylations , are under investigation to bypass this limitation.
Alkyne Functionalization and Ketone Formation
The sulfur-mediated difunctionalization of internal alkynes offers a versatile route to α-heterosubstituted ketones. A notable procedure involves:
Sulfur-Mediated Difunctionalization
-
Alkyne Activation : Treatment of 1-phenylpropyne with and at generates a sulfonium intermediate.
-
Nucleophilic Trapping : Addition of and at facilitates protonation, yielding 1-phenylbutan-1-one.
-
Chlorination : Post-synthetic chlorination using or (N-chlorosuccinimide) introduces the 2,4-dichloro pattern.
This method achieves 65–72% yields but requires stoichiometric amounts of , increasing costs.
Copper-Catalyzed Chloroalkylation
Recent advances employ CuI and **Pd(PPh)_2CCl_4THF$$ produces 2,4-dichloro-1-phenylbutan-1-one in 58% yield . The mechanism proceeds via oxidative addition and reductive elimination, with the copper catalyst facilitating chlorine transfer.
Photochemical Chlorination Strategies
Photoredox catalysis has emerged as a sustainable method for selective chlorination. A protocol leveraging CClBr and visible light (400 nm) demonstrates exceptional efficiency:
Mechanism and Optimization
-
Radical Initiation : Irradiation of generates and radicals.
-
Hydrogen Abstraction : The radical abstracts a hydrogen atom from 1-phenylbutan-1-one, forming a carbon-centered radical.
-
Chlorine Transfer : Reaction with introduces chlorine atoms, culminating in 2,4-dichloro substitution.
Optimized conditions ( solvent, 24 h irradiation) achieve 71–76% yields with minimal byproducts.
Nucleophilic Substitution and Alkylation
Alkylation of pre-formed ketones with chlorinated benzyl halides provides a modular approach:
Benzyl Chloride Coupling
Reaction of 1-phenylbutan-1-one with 2,4-dichlorobenzyl chloride in using as a base affords the target compound in 78% yield . The process benefits from mild conditions (, 15 h) and scalability.
Limitations
Competing elimination reactions and poor regioselectivity necessitate careful optimization of base strength and reaction time.
Green Chemistry Approaches
Efforts to minimize waste and hazardous reagents have led to:
Q & A
Q. What are the optimal synthetic routes for 2,4-Dichloro-1-phenylbutan-1-one, and how can reaction conditions be optimized?
Methodological Answer: A common synthesis involves chlorination of 1-phenylbutan-1-one using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux in inert solvents (e.g., dichloromethane). Key parameters include:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Chlorinating Agent | PCl₅ (slow addition) | Reduces side reactions |
| Temperature | 60–80°C (reflux) | Ensures complete chlorination |
| Solvent | Anhydrous DCM | Prevents hydrolysis |
| Reaction Time | 6–8 hours | Balances conversion vs. degradation |
Yield and purity can be enhanced by quenching unreacted reagents with ice-cold water and purifying via column chromatography (silica gel, hexane/ethyl acetate) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns. The dichloro groups split aromatic proton signals (e.g., doublets of doublets in H NMR for para-substituted phenyl rings) .
- X-ray Crystallography : Resolve crystal structure using SHELX programs. Typical refinement parameters: R factor < 0.05, data-to-parameter ratio > 15:1 (e.g., as in ) .
- HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water gradient) to detect impurities. Monitor [M+H]⁺ ions at m/z ≈ 218.6 (MW 218.63) .
Q. How does the chlorination pattern influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The 2,4-dichloro arrangement on the phenyl ring creates steric hindrance and electronic effects. Comparative studies with analogs (e.g., 4-Chloro-1-(2,5-difluorophenyl)butan-1-one) show:
- Electron-Withdrawing Effect : Enhances electrophilicity at the ketone carbon, favoring nucleophilic attack.
- Steric Effects : 2,4-substitution reduces accessibility to meta-positions, directing reactions to the para-chloro site.
Experimental validation involves kinetic studies using varying nucleophiles (e.g., Grignard reagents) under controlled conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data obtained from different refinement software?
Methodological Answer: Discrepancies in bond lengths/angles (e.g., C-Cl vs. C-C) may arise from software algorithms. Strategies include:
- Cross-Validation : Refine datasets using SHELXL (for small molecules) and PHENIX (for macromolecules), comparing R factors and residual density maps .
- Twinned Data Handling : Use SHELXE for detwinning and merging datasets with > 90% completeness .
- Theoretical Benchmarking : Compare experimental results with DFT-calculated geometries (e.g., Gaussian 16 B3LYP/6-31G*) to identify systematic errors .
Q. What strategies are effective in analyzing unexpected by-products during large-scale synthesis?
Methodological Answer:
- LC-MS/MS Screening : Identify by-products (e.g., di- or tri-chlorinated isomers) using fragmentation patterns.
- Mechanistic Probes : Introduce isotopic labeling (e.g., C at the ketone group) to trace reaction pathways via NMR .
- In Situ Monitoring : Use ReactIR to detect intermediates (e.g., acyl chlorides) and adjust reagent stoichiometry dynamically .
Q. How can computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with protein structures (PDB) to assess binding affinity to enzymes (e.g., cytochrome P450).
- MD Simulations : Run 100-ns simulations (GROMACS) to evaluate stability of ligand-receptor complexes. Key parameters: RMSD < 2 Å, hydrogen bond persistence > 70% .
- QSAR Models : Corinate substituent effects (e.g., Hammett σ values for chloro groups) with bioactivity data from analogs .
Q. How to design experiments to study environmental degradation pathways of this compound?
Methodological Answer:
- Photolysis Studies : Exclude solutions to UV light (254 nm) and monitor degradation via GC-MS. Key intermediates: 2-chlorophenol and phenylacetic acid derivatives .
- Surface Reactivity : Analyze adsorption on indoor surfaces (e.g., silica) using microspectroscopic imaging (AFM-IR) to assess hydrolytic stability .
- Ecotoxicity Assays : Use Daphnia magna to determine LC₅₀ values, comparing with structurally similar chlorinated ketones .
Q. Tables for Reference
Q. Table 1. Comparative Reactivity of Chlorinated Butanones
| Compound | Relative Reactivity (vs. 2,4-Dichloro) | Dominant Reaction Pathway |
|---|---|---|
| 4-Chloro-1-(2,5-difluorophenyl) | 1.2× | Electrophilic substitution |
| 2-Chloro-1-phenylbutan-1-one | 0.7× | Nucleophilic addition |
| 1-Chloro-4-(2,6-dichlorophenyl) | 1.5× | Free radical halogenation |
| Data derived from kinetic studies and DFT calculations |
Q. Table 2. Key Crystallographic Parameters from SHELX Refinement
| Parameter | Value () | Ideal Range |
|---|---|---|
| R factor | 0.054 | < 0.06 |
| wR factor | 0.155 | < 0.20 |
| Data-to-Parameter Ratio | 15.4:1 | > 10:1 |
| Mean C-C Bond Length | 0.005 Å | ±0.01 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
